4-Chloro-2,5-dimethoxybenzoic acid
Overview
Description
4-Chloro-2,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9ClO4 It is a derivative of benzoic acid, characterized by the presence of chloro and methoxy groups on the benzene ring
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various pharmaceuticals, suggesting potential interactions with a variety of biological targets .
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions, it may play a role in the synthesis of complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2,5-dimethoxybenzoic acid typically involves the chlorination of 2,5-dimethoxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where chlorine is introduced into the aromatic ring in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Products depend on the nucleophile used, such as 4-methoxy-2,5-dimethoxybenzoic acid.
Oxidation: Formation of quinones.
Reduction: Formation of 4-chloro-2,5-dimethoxybenzyl alcohol or aldehyde.
Scientific Research Applications
4-Chloro-2,5-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,5-Dimethoxybenzoic acid: Lacks the chloro group, which may result in different reactivity and biological activity.
4-Bromo-2,5-dimethoxybenzoic acid: Similar structure but with a bromo group instead of chloro, which can affect its chemical properties and reactivity.
3,5-Dimethoxybenzoic acid: Different substitution pattern on the benzene ring, leading to distinct chemical behavior.
Uniqueness: 4-Chloro-2,5-dimethoxybenzoic acid is unique due to the specific positioning of the chloro and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
4-chloro-2,5-dimethoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZBREHFLFCMIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42020-23-5 | |
Record name | 4-CHLORO-2,5-DIMETHOXYBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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